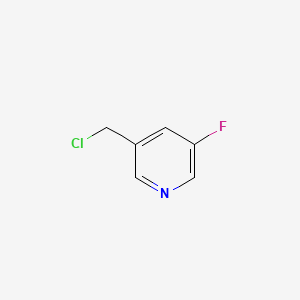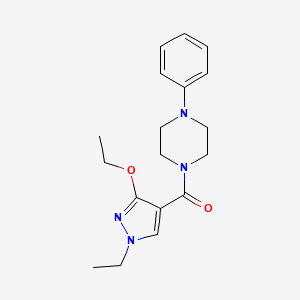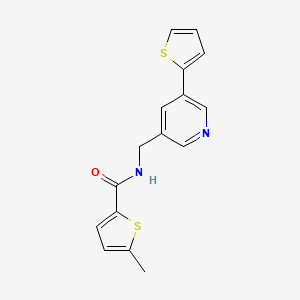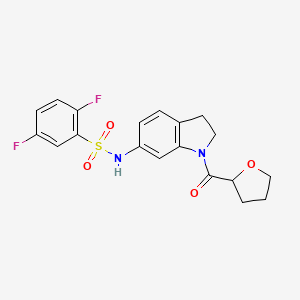
3-(Chloromethyl)-5-fluoropyridine
Vue d'ensemble
Description
In general, a compound like “3-(Chloromethyl)-5-fluoropyridine” would be an organic compound containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “3-(Chloromethyl)” part indicates a chloromethyl group attached to the third carbon in the ring, and the “5-fluoro” part indicates a fluorine atom attached to the fifth carbon in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloromethyl and fluoro groups in separate steps. For example, a possible method could be the Blanc chloromethylation, which is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .Molecular Structure Analysis
The molecular structure of “this compound” would be based on the pyridine ring, with the chloromethyl group and the fluorine atom attached at the third and fifth positions, respectively . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The chloromethyl group could potentially undergo reactions with nucleophiles, and the fluorine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique
Reactivity and Substitution Chemistry
3-(Chloromethyl)-5-fluoropyridine serves as a critical intermediate in synthetic chemistry, demonstrating unique reactivity that enables the construction of complex molecules. For instance, the reactivity of fluoropyridines has been extensively studied, showing that substituents on the pyridine ring can significantly influence nucleophilic substitution reactions. This knowledge is pivotal for designing synthetic routes involving this compound (Schlosser & Rausis, 2005).
Imaging and Diagnostic Applications
In medical imaging, derivatives of fluoropyridines, including compounds related to this compound, have found application as positron emission tomography (PET) tracers. These compounds are crucial for developing diagnostic agents that can provide insights into disease processes and treatment efficacy. The development of pyridyliodonium salts highlights a method to incorporate fluorine-18 into specific positions on the pyridine ring, enhancing the stability and diagnostic utility of these compounds (Carroll, Nairne, & Woodcraft, 2007).
Drug Development and Synthesis
This compound is also a valuable precursor in pharmaceutical synthesis. The chemoselective functionalization of related chlorofluoropyridines demonstrates the compound's versatility in drug synthesis, where selective reactions can lead to a variety of functionalized products essential for drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Theoretical and Computational Studies
Furthermore, theoretical studies on molecules similar to this compound provide insights into their chemical properties, reactivity, and interactions with solvents. Such computational work helps predict the behavior of these compounds in various chemical environments, aiding in the design of new materials and drugs (Bilkan, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “3-(Chloromethyl)-5-fluoropyridine” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated as a potential intermediate in the synthesis of pharmaceuticals or other biologically active compounds .
Propriétés
IUPAC Name |
3-(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCCVRHTUFNEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4'-(3,4-dimethylphenyl)-10'-ethoxy-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-1-yl]ethan-1-one](/img/structure/B2665508.png)
methanone](/img/structure/B2665510.png)
![6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2665511.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)
![4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile](/img/structure/B2665522.png)
![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

